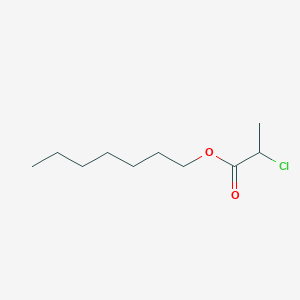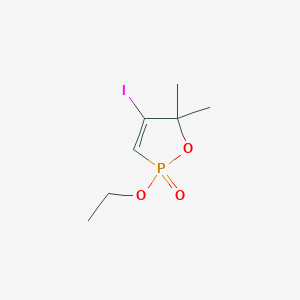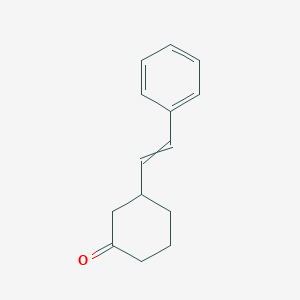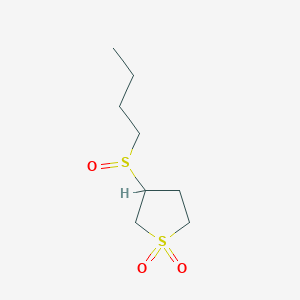
Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate is an organic compound with a complex structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate typically involves multi-step organic reactions. One common method includes the esterification of a suitable diacid precursor with ethanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or toluenesulfonic acid is common to facilitate the esterification process.
化学反応の分析
Types of Reactions
Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in further biochemical reactions. The pathways involved may include enzymatic catalysis and metabolic transformations.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity.
Ethyl acetoacetate: Another ester with a keto group, used in similar synthetic applications.
Diethyl oxalate: A related ester with two ester groups.
Uniqueness
Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile platform for the synthesis of more complex molecules, making it valuable in both research and industrial contexts.
特性
CAS番号 |
88039-65-0 |
|---|---|
分子式 |
C18H30O5 |
分子量 |
326.4 g/mol |
IUPAC名 |
diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate |
InChI |
InChI=1S/C18H30O5/c1-6-9-10-11-12-15(13(4)17(20)22-7-2)16(14(5)19)18(21)23-8-3/h15-16H,4,6-12H2,1-3,5H3 |
InChIキー |
OUOSNOFUVXVQHO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(C(=O)C)C(=O)OCC)C(=C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


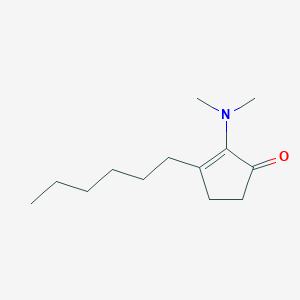
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)
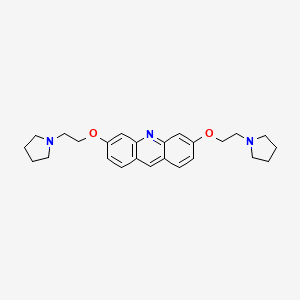
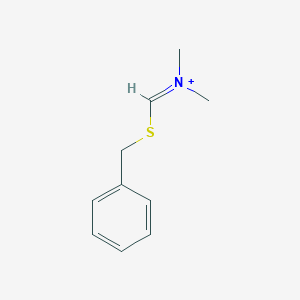



![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
